3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid
Description
3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid is a quinoxaline-derived compound featuring a 3-hydroxy-substituted quinoxaline core linked via a carbamoyl group to a 6-methylphenyl ring, with a terminal propanoic acid chain. Based on structural analogs (e.g., ), it may serve as a synthetic intermediate, pharmacological research tool, or fine chemical in drug development .
Properties
IUPAC Name |
4-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-5-4-6-12(17(11)22-15(23)9-10-16(24)25)18-19(26)21-14-8-3-2-7-13(14)20-18/h2-8H,9-10H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGOMONWDEHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s uniqueness lies in its 3-hydroxyquinoxaline moiety, carbamoyl linkage, and 6-methylphenyl group. Below is a comparison with key analogs:
Key Observations:
- Linkage Type : The carbamoyl group in the target differs from ester or lactam linkages in analogs, impacting metabolic stability and solubility.
- Substituent Positioning : The 6-methylphenyl group in the target may enhance lipophilicity compared to 4-methoxy or dimethyl substitutions in analogs .
Physicochemical Properties
Data from provides insights into analogs:
Preparation Methods
Synthetic Routes Overview
The synthesis of 3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid involves three principal components:
- Quinoxaline Core Construction : Formation of the 3-hydroxyquinoxalin-2-yl subunit.
- 6-Methylphenyl Substituent Introduction : Functionalization at the 2-position of the quinoxaline ring.
- Carbamoyl Propanoic Acid Attachment : Coupling of the propanoic acid moiety via an amide linkage.
Each step requires careful optimization to preserve functional group integrity and maximize yield.
Detailed Synthesis Methods
Quinoxaline Core Formation
The quinoxaline scaffold is typically synthesized via condensation of 1,2-diamines with 1,2-diketones. For the 3-hydroxy variant, 3-hydroxyquinoxalin-2(1H)-one serves as a key intermediate. A representative method involves:
Starting Materials :
Reaction Conditions :
Introduction of the 6-Methylphenyl Group
The 6-methylphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A two-step approach is preferred:
Carbamoyl Propanoic Acid Moiety Attachment
The final step involves amide bond formation between the aniline group and propanoic acid derivatives. Two methods are prevalent:
Method A: Direct Amidation
Activation :
Hydrolysis :
Method B: Ester-to-Acid Conversion
Michael Addition :
Hydrolysis :
Comparative Analysis of Methods
| Parameter | Method A (Direct Amidation) | Method B (Ester Hydrolysis) |
|---|---|---|
| Reaction Time | 9 h (total) | 8 h (total) |
| Overall Yield | 60–66% | 75–83% |
| Purity (HPLC) | 97% | 98.5% |
| Industrial Scalability | Moderate | High |
Method B demonstrates superior efficiency due to its one-pot ester synthesis and high-yield hydrolysis.
Optimization Strategies
- Catalyst Screening :
- Solvent Systems :
- Green Chemistry :
- Microwave-assisted synthesis reduces quinoxaline cyclization time from 6 h to 45 min.
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